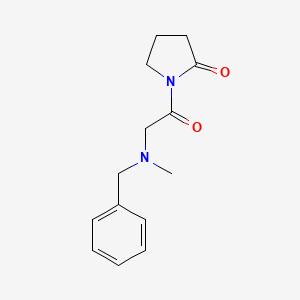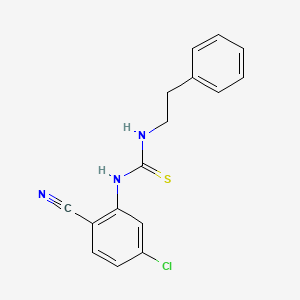
1-(N-benzyl-N-methylglycyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-benzyl-N-methylglycyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also commonly known as N-benzyl-N-methylglycyl-2-pyrrolidinone or BMG.
Mécanisme D'action
The mechanism of action of 1-(N-benzyl-N-methylglycyl)-2-pyrrolidinone is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release and the prevention of seizures.
Biochemical and Physiological Effects:
BMG has been found to have significant biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which results in the inhibition of neurotransmitter release and the prevention of seizures. It has also been found to have a sedative effect on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(N-benzyl-N-methylglycyl)-2-pyrrolidinone in lab experiments include its high purity, low toxicity, and potent anticonvulsant activity. However, its limitations include its limited solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for the research on 1-(N-benzyl-N-methylglycyl)-2-pyrrolidinone. One direction is to investigate its potential applications in the treatment of other neurological disorders such as anxiety and depression. Another direction is to explore its potential use as a drug delivery system for other drugs. Additionally, research could be conducted to optimize the synthesis method and improve the solubility of the compound.
In conclusion, this compound is a chemical compound that has significant potential applications in various scientific fields, particularly in medicine. Its potent anticonvulsant activity and low toxicity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of 1-(N-benzyl-N-methylglycyl)-2-pyrrolidinone can be achieved by the reaction of N-benzyl-N-methylglycine with acetic anhydride and pyrrolidine. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
1-(N-benzyl-N-methylglycyl)-2-pyrrolidinone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BMG is in the field of medicine. It has been found to have potent anticonvulsant activity and can be used in the treatment of epilepsy.
Propriétés
IUPAC Name |
1-[2-[benzyl(methyl)amino]acetyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(10-12-6-3-2-4-7-12)11-14(18)16-9-5-8-13(16)17/h2-4,6-7H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVTSFXXKQHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5609644.png)
![(1S,4S)-2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5609649.png)

![4-phenyl-1-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5609653.png)
![N-(4-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5609665.png)
![1-(2-aminoethyl)-N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5609669.png)
![5-[(2-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5609670.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5609672.png)
![2-(4-bromo-2-cyanophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5609686.png)
![4-(2-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5609694.png)
![4-[6-(4-acetyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5609699.png)
![8-[(5-acetyl-3-thienyl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609726.png)
![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![3,5-dichloro-N,4-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5609735.png)